
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione, also known as trimethyl isocyanurate, is a heterocyclic organic compound with the molecular formula C6H9N3O3. It is a derivative of isocyanuric acid and is characterized by a triazine ring with three methyl groups attached to it. This compound is known for its stability and versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione can be synthesized through the trimerization of methyl isocyanate. The reaction typically involves the use of a catalyst such as a tertiary amine or a metal salt to facilitate the formation of the triazine ring. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous trimerization of methyl isocyanate in the presence of a suitable catalyst. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The product is then purified through distillation or recrystallization to achieve the required quality standards .
化学反応の分析
Types of Reactions
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where one of the methyl groups is replaced by another nucleophile.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions with the use of a solvent such as dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled temperature conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazine derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
科学的研究の応用
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,6-trimethyl-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function .
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazine ring structure but without the methyl groups.
Cyanuric Acid: A triazine derivative with hydroxyl groups instead of methyl groups.
Melamine: A triazine derivative with amino groups instead of methyl groups.
Uniqueness
1,3,6-Trimethyl-1,3,5-triazine-2,4-dione is unique due to its specific substitution pattern with three methyl groups, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it suitable for various applications in research and industry .
特性
CAS番号 |
40265-81-4 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC名 |
1,3,6-trimethyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(10)9(3)6(11)8(4)2/h1-3H3 |
InChIキー |
YCNBYBFCMUZNKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)N(C(=O)N1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


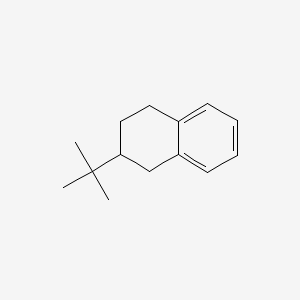
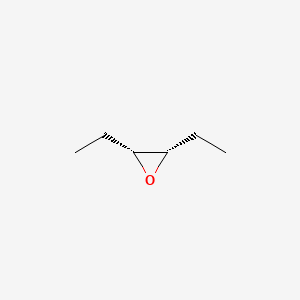
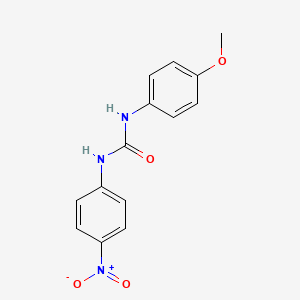
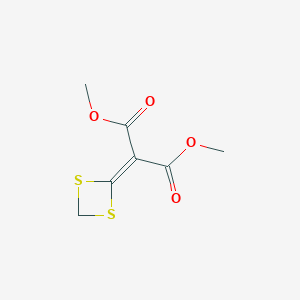
![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

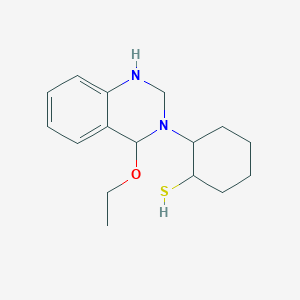
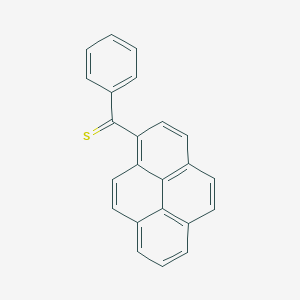
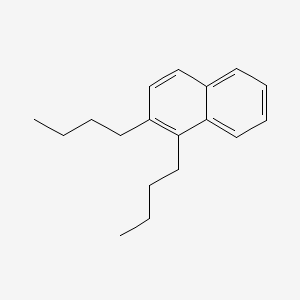
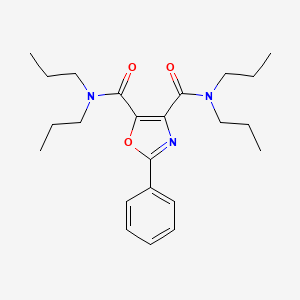
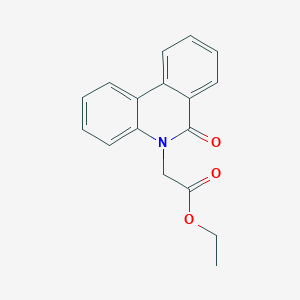
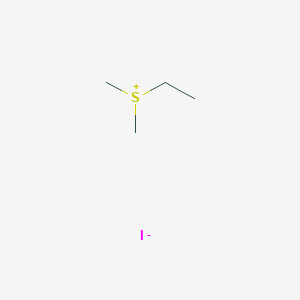

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
